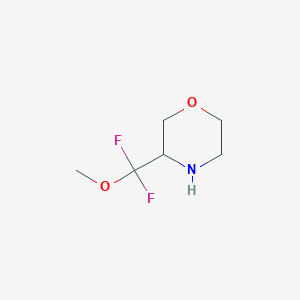

3-(Difluoro(methoxy)methyl)morpholine

Description

BenchChem offers high-quality 3-(Difluoro(methoxy)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoro(methoxy)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11F2NO2 |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

3-[difluoro(methoxy)methyl]morpholine |

InChI |

InChI=1S/C6H11F2NO2/c1-10-6(7,8)5-4-11-3-2-9-5/h5,9H,2-4H2,1H3 |

InChI Key |

GSUXCGZTEQFQIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1COCCN1)(F)F |

Origin of Product |

United States |

An In-Depth Technical Guide to 3-(Difluoro(methoxy)methyl)morpholine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 3-(Difluoro(methoxy)methyl)morpholine, a novel chemical entity for which a specific CAS Registry Number and detailed experimental data are not yet publicly available. By dissecting its core components—the privileged morpholine scaffold and the unique difluoro(methoxy)methyl substituent—we will explore its predicted properties, propose robust synthetic pathways, and discuss its potential applications in drug discovery. This document serves as a foundational resource for researchers seeking to leverage this promising, yet unexplored, building block.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle that is frequently incorporated into bioactive molecules and approved drugs.[1][2] Its prevalence stems from a unique combination of advantageous physicochemical, metabolic, and biological properties.[2]

-

Physicochemical Properties : The presence of both a weakly basic nitrogen atom and an oxygen atom imparts a balanced hydrophilic-lipophilic profile.[3][4] This often enhances aqueous solubility and allows for fine-tuning of a molecule's polarity. The pKa of the morpholine nitrogen is typically lower than that of piperidine, which can be beneficial for optimizing a drug's ionization state at physiological pH, thereby improving cell permeability and overall pharmacokinetic profiles.[5]

-

Metabolic Stability : The morpholine ring itself is generally resistant to metabolic degradation, making it an attractive scaffold for improving the half-life of drug candidates.[2]

-

Central Nervous System (CNS) Applications : The well-balanced properties of morpholine-containing compounds often lead to enhanced blood-brain barrier permeability, making this scaffold particularly valuable in the development of therapeutics for CNS disorders.[3][4]

The morpholine ring can serve multiple roles in a drug's structure: it can be an integral part of the pharmacophore, directly interacting with the biological target; it can act as a scaffold to correctly orient other functional groups; or it can be used to modulate the overall pharmacokinetic/pharmacodynamic (PK/PD) properties of the molecule.[2]

The Difluoro(methoxy)methyl Group: A Novel Bioisosteric Moiety

The substituent at the 3-position, a difluoro(methoxy)methyl group (-CF2OCH3), is a less common but highly intriguing functional group that combines the properties of both a difluoromethyl and a methoxy group.

Physicochemical Impact of the Difluoromethyl (-CF2H) Group

The difluoromethyl group has gained significant attention as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[6][7] Its unique characteristics can profoundly influence a molecule's biological activity.

-

Hydrogen Bonding : Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses a polarized C-H bond, making it a competent hydrogen bond donor.[8][9] This allows it to mimic the hydrogen bonding interactions of the groups it replaces, potentially preserving or enhancing binding affinity to a biological target.[9]

-

Metabolic Stability : The presence of two strong C-F bonds significantly enhances resistance to oxidative metabolism at that position, which can increase a drug's half-life.[7][10]

-

Lipophilicity and Permeability : The -CF2H group is more lipophilic than a hydroxyl group but generally less so than a trifluoromethyl group.[6] This allows for the fine-tuning of a molecule's lipophilicity to optimize membrane permeability and bioavailability.[7]

| Functional Group | Hydrogen Bond Capability | Typical LogP Contribution | Metabolic Stability |

| -OH | Donor & Acceptor | Negative | Prone to oxidation/conjugation |

| -CH3 | None | Positive | Prone to oxidation |

| -CF3 | Acceptor only | Highly Positive | High |

| -CF2H | Donor | Moderately Positive | High |

Table 1: Comparative properties of the difluoromethyl group and other common functional groups.

The Role of the Methoxy (-OCH3) Group

The methoxy group is one of the most common substituents found in approved drugs.[11] It can influence a molecule's properties through several mechanisms:

-

Electronic Effects : It acts as a resonance electron-donating group and an inductive electron-withdrawing group, which can modulate the reactivity and pKa of nearby functionalities.[12]

-

Conformational Control : The methoxy group can restrict the rotation of adjacent bonds, locking the molecule into a specific conformation that may be optimal for binding to a target.

-

Metabolic Blocking : It can be used to block a site of potential metabolism on an aromatic ring. However, the methoxy group itself can be a site of O-demethylation.[11]

The combination of these features in the -CF2OCH3 group results in a moderately electron-withdrawing substituent with unique steric and electronic properties, offering a novel tool for medicinal chemists.[13][14]

Synthetic Strategies

As 3-(Difluoro(methoxy)methyl)morpholine is not a commercially available compound, its synthesis requires a multi-step approach. A plausible strategy involves the initial construction of a 3-substituted morpholine followed by the introduction of the difluoro(methoxy)methyl group.

Proposed Synthesis of the 3-(Thionomethoxycarbonyl)morpholine Intermediate

A common and effective strategy for synthesizing enantiopure 3-substituted morpholines is to start from a chiral pool amino acid, such as serine.[15] The following workflow outlines a potential pathway to a key thionoester intermediate.

Caption: Proposed workflow for the synthesis of a key thionoester intermediate.

Introduction of the Difluoro(methoxy)methyl Group via Fluorodesulfurization

Recent advancements have shown that the fluorodesulfurization of thionoesters is an efficient method for synthesizing difluoro(alkoxy)methyl compounds.[13][16] The use of (Diethylamino)sulfur trifluoride (DAST) in the presence of a catalytic amount of a Lewis acid like tin(IV) chloride (SnCl4) has proven effective for this transformation.[13][14]

Caption: Final steps for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol: Fluorodesulfurization of a Thionoester Intermediate

This protocol is adapted from the procedure described by Pashko et al. for the synthesis of aromatic difluoro(methoxy)methyl compounds.[13]

Materials:

-

N-Boc-3-(thionomethoxycarbonyl)morpholine (1.0 equiv)

-

Dichloromethane (CH2Cl2), anhydrous

-

(Diethylamino)sulfur trifluoride (DAST) (2.0 equiv)

-

Tin(IV) chloride (SnCl4) (0.05 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, and an ice bath

Procedure:

-

Dissolve the N-Boc-3-(thionomethoxycarbonyl)morpholine (1.0 equiv) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add DAST (2.0 equiv) dropwise to the cooled solution. Caution: DAST is toxic and corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition of DAST, add a catalytic amount of SnCl4 (0.05 equiv).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO3 solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc-3-(Difluoro(methoxy)methyl)morpholine.

Protocol: N-Boc Deprotection

Materials:

-

N-Boc-3-(Difluoro(methoxy)methyl)morpholine (1.0 equiv)

-

Dichloromethane (CH2Cl2) or 1,4-Dioxane

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

Procedure:

-

Dissolve the purified N-Boc protected compound in CH2Cl2.

-

Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) at room temperature.

-

Stir the reaction for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a suitable base and extracted, or used directly for subsequent reactions.

Predicted Profile and Therapeutic Potential

Based on its structural components, 3-(Difluoro(methoxy)methyl)morpholine is predicted to possess several desirable properties for a drug candidate:

-

Improved Metabolic Stability : The difluoromethyl group is expected to block metabolic oxidation at the 3-position of the morpholine ring.[6][7]

-

Modulated Lipophilicity and Solubility : The combination of the polar morpholine ring and the fluorinated substituent should provide a balanced logP, enhancing both solubility and membrane permeability.[3][4]

-

Target Interactions : The ability of the -CF2H group to act as a hydrogen bond donor could enable specific and potent interactions with biological targets.[8][9]

-

CNS Penetration : Given the prevalence of morpholine scaffolds in CNS-active drugs, this compound is a promising building block for developing novel therapeutics for neurological and psychiatric disorders.[3][4]

This novel building block could be incorporated into screening libraries or used in targeted synthesis campaigns for a variety of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, where the unique properties imparted by fluorine are highly valued.[17][18]

Conclusion

While 3-(Difluoro(methoxy)methyl)morpholine remains an underexplored chemical entity, a thorough analysis of its constituent parts provides a strong rationale for its synthesis and evaluation. The privileged morpholine scaffold offers a solid foundation for drug-like properties, while the unique difluoro(methoxy)methyl group presents an exciting opportunity to modulate potency, selectivity, and pharmacokinetics through its distinct electronic and steric effects. The synthetic pathways proposed herein are based on robust and scalable chemical transformations, providing a clear roadmap for researchers to access this novel building block. The insights provided in this guide aim to catalyze further investigation into 3-(Difluoro(methoxy)methyl)morpholine and its derivatives, potentially unlocking new avenues in the development of next-generation therapeutics.

References

-

Bergström, F., et al. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry. [Link]

-

Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

-

Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Parmbila, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Amrita School of Pharmacy. [Link]

-

Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Vitaku, E., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

Jackson, A., et al. (1987). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. RSC Publishing. [Link]

-

Svejstrup, T. D., et al. (2014). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

-

ResearchGate. (2022). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]

-

ResearchGate. (2024). The role of the methoxy group in approved drugs. [Link]

-

Pashko, M., & Yagupolskii, Y. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Zafrani, Y., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

-

MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

Gouverneur, V., et al. (2014). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. [Link]

-

ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Mykhailiuk, P. K., et al. (2026). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry: Revival via CF2OMe-Containing Amines. Organic Letters. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

Beilstein-Institut. (2021). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. [Link]

-

ResearchGate. (2021). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. [Link]

-

Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

-

PMC. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

-

PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 14. researchgate.net [researchgate.net]

- 15. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure and Stereochemistry of 3-(Difluoro(methoxy)methyl)morpholine: A Technical Guide

Executive Summary & Rationale

The difluoro(methoxy)methyl (-CF₂OMe) group has recently emerged from obscurity to become a highly sought-after motif in medicinal chemistry. Bridging the gap between the strong electron-withdrawing nature of a -CF₃ group and the hydrogen-bond accepting capability of a methoxy group, the -CF₂OMe moiety offers a unique stereoelectronic profile. Recent breakthroughs in the synthesis of CF₂OMe-containing amines[1] have unlocked access to novel sp³-enriched building blocks. Among these, 3-(Difluoro(methoxy)methyl)morpholine represents a critical scaffold. This whitepaper details the stereochemical considerations, crystal structure elucidation, and the self-validating synthetic protocols required to isolate and characterize this compound.

Stereochemistry and Conformational Dynamics

The C3 Stereocenter

Morpholine derivatives are foundational in drug discovery, often serving as hinge-binding motifs or pharmacokinetic modulators. The introduction of the -CF₂OMe group at the C3 position creates a chiral center. The absolute configuration—(R) or (S)—dictates the three-dimensional vector of the difluoro(methoxy)methyl group, which is critical for target engagement. For instance, in homologous chiral alkoxymethyl morpholine analogs acting as dopamine D4 receptor antagonists, the (S)-enantiomer exhibits potent activity while the (R)-enantiomer is completely inactive [3].

Axial vs. Equatorial Equilibrium

The morpholine ring predominantly adopts a chair conformation. The bulky -CF₂OMe group faces a conformational dichotomy:

-

Steric Factors: The equatorial position is sterically favored, minimizing 1,3-diaxial interactions with the axial protons at C5 and the N-H/N-R group.

-

Stereoelectronic Factors: The highly electronegative fluorine atoms can induce a generalized anomeric effect. The lone pair on the morpholine nitrogen ( nN ) can donate into the antibonding orbital of the adjacent C-C or C-F bonds ( σ∗ ), potentially stabilizing an axial conformer depending on the nitrogen's protonation state and N-substituent.

Caption: Logical flow of competing steric and stereoelectronic effects governing the CF2OMe conformation.

Crystal Structure Elucidation

X-ray crystallography is the gold standard for determining both the absolute stereochemistry and the solid-state conformation of 3-(Difluoro(methoxy)methyl)morpholine.

Packing Motifs and Hydrogen Bonding

In the solid state, the crystal lattice is stabilized by a network of intermolecular forces. The secondary amine of the morpholine ring acts as a potent hydrogen bond donor (N-H···O or N-H···F). The oxygen atom of the methoxy group and the fluorine atoms serve as hydrogen bond acceptors. The high melting point of such fluorinated amine hydrochlorides is indicative of a robust crystal lattice driven by these dipole-dipole interactions and ionic bonds (if crystallized as a salt).

Quantitative Electronic and Structural Data

Understanding the electronic properties of the -CF₂OMe group is essential for rationalizing its bond lengths. Recent ¹⁹F NMR studies have quantified its Hammett constants, revealing it as a moderate electron acceptor through both inductive and resonance pathways, positioning it electronically closest to a -CHF₂ group[2].

Table 1: Electronic Properties and Typical Crystallographic Parameters

| Parameter | Value / Characteristic | Causality / Significance |

| Hammett Inductive Constant (σI) | 0.22 | Indicates moderate electron-withdrawing capability via the sigma framework. |

| Hammett Resonance Constant (σR) | 0.07 | Shows weak electron withdrawal via resonance, modulated by the oxygen lone pairs. |

| Typical C-F Bond Length | ~1.35 - 1.37 Å | Shortened and strengthened due to the high electronegativity of fluorine. |

| C(ring)-C(CF₂) | ~1.51 - 1.53 Å | Slightly elongated compared to standard C-C bonds due to steric bulk and hyperconjugation. |

| N-H···F Hydrogen Bond Distance | ~2.20 - 2.40 Å | Critical for locking the solid-state conformation and defining the crystal packing motif. |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm causality and success before proceeding.

Protocol 1: Synthesis of the CF₂OMe Motif via Fluorodesulfurization

This protocol adapts the robust imidate-based strategy for generating CF₂OMe-functionalized amines from thionoesters[1] [2].

Rationale: Traditional syntheses of difluoro(alkoxy)methyl ethers rely on highly aggressive and toxic reagents (e.g., SF₄, BrF₃). The modern approach utilizes Diethylaminosulfur trifluoride (DAST) activated by a Lewis acid, allowing for mild, scalable fluorodesulfurization.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the morpholine-3-thionoester precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Lewis Acid Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add Tin(IV) chloride (SnCl₄, 1.2 mmol) dropwise. Causality: SnCl₄ coordinates to the thionocarbonyl sulfur, increasing the electrophilicity of the carbon center and priming it for nucleophilic attack by the fluoride.

-

Fluorination: Slowly add DAST (2.5 mmol) to the reaction mixture. Maintain at -78 °C for 1 hour, then allow it to gradually warm to room temperature overnight.

-

Self-Validation Checkpoint (¹⁹F NMR): Take a 0.1 mL aliquot, dilute in CDCl₃, and acquire a crude ¹⁹F NMR spectrum. The disappearance of DAST signals and the emergence of a characteristic AB system or a singlet around -80 to -85 ppm confirms the successful formation of the -CF₂OMe group.

-

Quenching and Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Caption: Step-by-step synthetic workflow with integrated analytical validation.

Protocol 2: Crystallization for X-Ray Diffraction

To determine the absolute stereochemistry, high-quality single crystals must be grown. Since the free base of 3-(Difluoro(methoxy)methyl)morpholine is prone to being an oil or low-melting solid, crystallization is performed on its hydrochloride salt.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the purified free base (0.5 mmol) in anhydrous diethyl ether (5 mL). Add 2.0 M HCl in ether (0.6 mmol) dropwise at 0 °C. A white precipitate of the hydrochloride salt will form immediately.

-

Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted free base and non-polar impurities.

-

Solvent System Selection: Select a binary solvent system. Methanol (good solvent) and Diethyl ether (antisolvent) are ideal for morpholine hydrochlorides.

-

Slow Diffusion (Vapor Diffusion): Dissolve the salt in a minimum amount of methanol in a small inner vial. Place this vial inside a larger outer vial containing diethyl ether. Cap the outer vial tightly.

-

Crystal Growth: Allow the system to stand undisturbed at room temperature. Causality: The highly volatile antisolvent (ether) slowly diffuses into the methanol solution. This creates a highly controlled, gradual state of supersaturation, which is thermodynamically required to grow highly ordered, diffraction-quality single crystals rather than amorphous precipitates.

-

Harvesting: Once crystals of sufficient size (typically >0.1 mm in at least two dimensions) are observed, harvest them suspended in paratone oil to prevent degradation from atmospheric moisture prior to mounting on the diffractometer.

Conclusion

The integration of the difluoro(methoxy)methyl group into the morpholine scaffold yields a building block with precisely tuned electronic characteristics and defined stereochemical vectors. By employing Lewis acid-mediated fluorodesulfurization and rigorous crystallographic analysis, researchers can confidently deploy 3-(Difluoro(methoxy)methyl)morpholine in the design of next-generation therapeutics, leveraging its unique balance of inductive electron withdrawal and steric bulk.

References

-

Pashko, M. O., Granat, D., Leha, D., et al. "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines." ChemRxiv, March 12, 2025. URL:[Link]

-

Pashko, M. O., & Yagupolskii, Y. L. "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Journal of Organic and Pharmaceutical Chemistry, 2024, 22(4). URL:[Link]

-

Orr, S. T. M., et al. "Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists." Bioorganic & Medicinal Chemistry Letters, 2015. URL:[Link]

3-(Difluoro(methoxy)methyl)morpholine mechanism of action in biological systems

An In-Depth Technical Guide Hypothesized Mechanism of Action and Elucidation Strategy for 3-(Difluoro(methoxy)methyl)morpholine in Biological Systems

Abstract The introduction of novel chemical entities into the drug discovery pipeline necessitates a robust, hypothesis-driven approach to elucidate their mechanism of action. This guide addresses the compound 3-(Difluoro(methoxy)methyl)morpholine, a molecule for which no public data currently exists. By deconstructing the molecule into its core components—the privileged morpholine scaffold and the bioisosteric difluoromethyl group—we hypothesize a plausible mechanism of action. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-phased experimental strategy to identify its biological target, validate its mechanism, and characterize its cellular effects. We provide not just a series of protocols, but the causal logic behind the experimental choices, ensuring a self-validating and scientifically rigorous investigative pathway.

Part 1: Structural Rationale and Mechanistic Hypothesis

Deconstruction of a Novel Chemical Entity

The structure of 3-(Difluoro(methoxy)methyl)morpholine combines two powerful motifs in modern medicinal chemistry. Understanding these components is key to forming a testable hypothesis.

-

The Morpholine Scaffold: The morpholine ring is a saturated heterocycle widely recognized as a "privileged scaffold" in drug design.[1][2][3][4] Its prevalence in FDA-approved drugs stems from its ability to impart favorable physicochemical properties. The weak basicity of the nitrogen atom (pKa typically ~8.5) and the hydrogen bond accepting capability of the oxygen atom can enhance aqueous solubility and improve pharmacokinetic profiles.[1] Furthermore, the morpholine ring can engage in critical binding interactions within target proteins, including hydrogen bonding and hydrophobic contacts, often improving both potency and selectivity.[1][2]

-

The Difluoromethyl (CF2H) Group: Fluorination is a cornerstone strategy in medicinal chemistry used to fine-tune molecular properties.[5][6][7] The difluoromethyl group, in particular, is a fascinating functional group. It is recognized as a bioisostere of the hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[8][9][10][11] Unlike a hydroxyl group, which is prone to metabolic oxidation, the C-F bond is exceptionally strong, rendering the difluoromethyl group metabolically robust.[7] Crucially, the CF2H group can act as a lipophilic hydrogen bond donor , a rare and valuable property that allows it to mimic the hydrogen-bonding interactions of a hydroxyl or amine group while potentially increasing cell permeability and target residence time.[12]

The Central Hypothesis: Kinase Inhibition

Given the frequent appearance of the morpholine scaffold in kinase inhibitors and the ability of the difluoromethyl group to act as a bioisostere for a hinge-binding hydroxyl group, we propose the following primary hypothesis:

3-(Difluoro(methoxy)methyl)morpholine functions as a competitive inhibitor of one or more protein kinases.

The morpholine likely serves as the core scaffold, occupying a significant portion of the ATP-binding pocket, while the difluoromethyl group engages in a critical hydrogen bond interaction with the kinase hinge region, mimicking the role of a hydroxyl group in established inhibitors.

Caption: Hypothesized role of molecular moieties in kinase inhibition.

Part 2: A Phased Strategy for Mechanism of Action Elucidation

This section details a logical, three-phased experimental workflow designed to rigorously test our central hypothesis. Each phase builds upon the last, moving from broad, unbiased screening to specific, quantitative validation.

Caption: Overall experimental workflow for mechanism of action elucidation.

Phase I: Unbiased Target Identification

The initial goal is to cast a wide net to identify potential protein targets without bias. We will employ two complementary, industry-standard approaches.

Protocol 1: Broad-Panel Kinase Inhibition Screen

-

Causality: This biochemical screen directly tests the compound's ability to inhibit a large, diverse panel of purified kinases (e.g., the Eurofins DiscoverX KINOMEscan™ or similar). This is the most direct test of our primary hypothesis. A single-point concentration (e.g., 10 µM) is used to identify initial "hits."

-

Methodology:

-

Prepare a 10 mM stock solution of 3-(Difluoro(methoxy)methyl)morpholine in 100% DMSO.

-

Submit the compound to a commercial screening service (e.g., Eurofins, Reaction Biology Corp) for a broad kinase panel screen at a single concentration of 10 µM.

-

The service will perform competitive binding assays where the test compound competes with a tagged ligand for the ATP-binding site of each kinase.

-

Data is typically returned as Percent of Control (POC) or Percent Inhibition. A lower POC value indicates stronger binding/inhibition.

-

-

Data Presentation & Interpretation: Results should be summarized in a table, highlighting kinases that show significant inhibition (e.g., >70% inhibition).

| Kinase Target | Gene Symbol | Kinase Family | Percent Inhibition @ 10 µM |

| Kinase A | KDR | Tyrosine | 95% |

| Kinase B | AURKA | Ser/Thr | 88% |

| Kinase C | PIK3CA | Lipid | 15% |

| ... | ... | ... | ... |

| Table 1: Example data output from a broad-panel kinase screen. |

Phase II: In Vitro Validation and Quantitative Characterization

Hits from Phase I must be validated quantitatively. This phase confirms the interaction and characterizes its nature and potency.

Protocol 2: IC50 Determination via ADP-Glo™ Kinase Assay

-

Causality: This assay quantifies the potency of the inhibitor by measuring the amount of ADP produced by the active kinase. It provides a dose-dependent measure of inhibition (IC50), which is a critical parameter for any inhibitor.

-

Methodology:

-

Reagent Preparation: Prepare kinase buffer, the specific kinase enzyme (e.g., KDR), its corresponding substrate (e.g., a peptide substrate), and ATP at the desired concentration (typically the Km for the specific kinase).

-

Compound Titration: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the enzyme, and initiate the reaction by adding 5 µL of the substrate/ATP mix. Incubate at room temperature for 1 hour.

-

ADP Detection (1st Step): Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation (2nd Step): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Phase III: Cellular Target Engagement and Functional Confirmation

The final phase is to confirm that the compound engages its target in a cellular context and produces a relevant biological effect.

Protocol 3: Western Blot Analysis of Downstream Substrate Phosphorylation

-

Causality: If the compound inhibits a specific kinase in cells, the phosphorylation of that kinase's direct downstream substrates should decrease. This assay provides direct evidence of target engagement and inhibition of the signaling pathway in a physiological environment.

-

Methodology:

-

Cell Culture & Treatment: Plate a relevant cell line (e.g., HUVEC cells for KDR/VEGFR2) and allow them to adhere. Starve the cells (e.g., in serum-free media) for 4-6 hours.

-

Inhibitor Pre-treatment: Treat cells with various concentrations of 3-(Difluoro(methoxy)methyl)morpholine (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for KDR/VEGFR2) for 10-15 minutes to activate the pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-PLCγ1).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-total-PLCγ1) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

-

-

Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate and loading control, confirms cellular target inhibition.

Part 3: Conclusion and Path Forward

This guide outlines a hypothesis-driven, systematic approach to defining the mechanism of action for the novel compound 3-(Difluoro(methoxy)methyl)morpholine. By leveraging established principles of medicinal chemistry, we hypothesize a role as a kinase inhibitor. The proposed three-phased experimental plan provides a clear and rigorous pathway to test this hypothesis, moving from broad screening to specific in vitro and cellular validation.

Successful execution of this strategy will not only elucidate the primary mechanism of action but also provide critical data on potency, selectivity, and cellular efficacy, paving the way for further lead optimization and preclinical development.

References

-

Kirk, K. L. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Zhang, C., et al. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

-

Zhang, C., et al. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

-

Tran, P. T., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances. [Link]

-

Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

-

Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Ni, C., & Hu, J. (2014). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition. [Link]

-

Patel, R., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Journal of the Indian Chemical Society. [Link]

-

Al-Tamiemi, E. O., et al. (2018, September 21). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. [Link]

-

Le Guilloux, V. (2007, February 15). Bioisosterism. Drug Design. [Link]

-

Zhu, Y., et al. (2024, September 21). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

-

Lizarzaburu, M., et al. (2021). Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

-

Al-Tamiemi, E. O., et al. (2018). Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Digital Repository of Al-Mustansiriyah University. [Link]

-

Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Retrieved March 23, 2026, from [Link]

-

Bresciani, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]

-

Kaur, M., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Bresciani, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Grygorenko, O. O., et al. (2019). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Journal of Fluorine Chemistry. [Link]

-

Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Patel, R., et al. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Journal of the Indian Chemical Society. [Link]

-

D'Andrea, D., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. RSC Medicinal Chemistry. [Link]

-

Yagupolskii, L. M., et al. (2010). The difluoromethyl group as a hydrogen bond donor. Journal of Fluorine Chemistry. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In Vitro Toxicity Assessment of 3-(Difluoro(methoxy)methyl)morpholine

Prepared by: Senior Application Scientist, Discovery Toxicology

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical framework for evaluating the preliminary in vitro toxicity profile of the novel compound, 3-(Difluoro(methoxy)methyl)morpholine. In the absence of publicly available data for this specific molecule, this guide synthesizes established principles and authoritative protocols to construct a robust, scientifically-grounded testing strategy. We detail the rationale and step-by-step methodologies for a core panel of assays designed to assess basal cytotoxicity, potential for drug-drug interactions, cardiovascular risk, and genotoxicity. Hypothetical data are presented to illustrate data interpretation and guide subsequent decision-making in an early-stage drug discovery context. This whitepaper serves as a practical blueprint for generating a foundational safety profile, adhering to the principles of Good In Vitro Method Practices (GIVIMP) to ensure data integrity and reproducibility.[1]

Introduction and Strategic Rationale

The imperative in modern drug discovery is to identify and mitigate potential safety liabilities as early as possible to reduce late-stage attrition.[2] In vitro toxicity testing is a cost-effective, high-throughput, and increasingly predictive means of achieving this goal.[3][4] This guide focuses on 3-(Difluoro(methoxy)methyl)morpholine, a small molecule containing a morpholine scaffold. While morpholine itself is a known irritant and toxicant at high concentrations[5][6][7][8], the toxicological profile of this specific derivative is unknown. The introduction of a difluoro(methoxy)methyl group may significantly alter its metabolic stability, off-target activity, and overall safety profile.

Our strategic approach is to implement a core panel of in vitro assays that address the most common reasons for compound failure. The selection of these assays is not arbitrary; it is a targeted strategy to de-risk the compound by probing critical safety endpoints:

-

General Cytotoxicity: To determine the concentration at which the compound causes overt cell death, establishing a therapeutic window.

-

Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions (DDIs), a major clinical and regulatory concern.[9][10]

-

hERG Channel Inhibition: To evaluate the risk of QT prolongation and cardiac arrhythmia, a critical safety liability.[11][12]

-

Genotoxicity: To screen for the potential to cause DNA or chromosomal damage, which can be linked to carcinogenicity.[13][14]

This multi-pronged approach provides a holistic, albeit preliminary, view of the compound's safety profile, enabling informed decisions for further development.

The Core In Vitro Toxicity Panel: An Overview

The initial safety assessment of 3-(Difluoro(methoxy)methyl)morpholine is built around a workflow designed for progressive data generation. Each stage provides critical information that informs the next, creating a self-validating system of inquiry.

Caption: High-level workflow for preliminary in vitro toxicity assessment.

Experimental Methodologies

Adherence to standardized, well-validated protocols is critical for ensuring data quality and reproducibility.[1] The following sections detail the methodologies for the proposed core assays.

Basal Cytotoxicity Assay (Neutral Red Uptake)

Principle: This assay assesses cell membrane integrity. Viable cells take up the supravital dye Neutral Red into their lysosomes. A decrease in dye uptake is correlated with a loss of viability due to cell death or inhibition of cell growth. This method is chosen for its robustness and high-throughput applicability.[3]

Protocol:

-

Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-(Difluoro(methoxy)methyl)morpholine in culture medium, starting from a top concentration of 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Dye Incubation: Wash cells with phosphate-buffered saline (PBS). Add medium containing 50 µg/mL Neutral Red and incubate for 3 hours.

-

Dye Extraction: Wash cells with PBS, then add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye from the lysosomes.

-

Data Acquisition: Shake the plates for 10 minutes and measure the absorbance at 540 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that causes 50% inhibition of viability) using a non-linear regression model.

CYP450 Inhibition Assay (Fluorometric)

Principle: This assay evaluates the potential of a test compound to inhibit major drug-metabolizing enzymes.[9][10] It uses human liver microsomes and specific probe substrates that become fluorescent upon metabolism by a particular CYP isoform. A decrease in fluorescence indicates inhibition. This is a critical screen for predicting drug-drug interactions.[15][16]

Protocol:

-

Reagent Preparation: Thaw human liver microsomes (HLMs) and prepare a reaction mixture containing a specific CYP isoform probe substrate (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.) and an NADPH-regenerating system in phosphate buffer.[9]

-

Compound Incubation: In a 96-well plate, add the test compound across a range of concentrations (e.g., 0.1 to 25 µM).[9] Also include a vehicle control (DMSO) and a known positive control inhibitor for each isoform (e.g., α-Naphthoflavone for CYP1A2).[9]

-

Initiate Reaction: Add the HLM/reaction mixture to the wells to start the reaction.

-

Incubation: Incubate at 37°C for the specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).

-

Data Acquisition: Measure the fluorescence on a plate reader with appropriate excitation/emission wavelengths for the specific metabolite being formed.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration. Determine the IC₅₀ value for each CYP isoform by fitting the data to a four-parameter logistic curve.

hERG Inhibition Assay (Automated Patch Clamp)

Principle: The hERG potassium channel is critical for cardiac repolarization.[17] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia.[12] The automated patch-clamp technique is the gold standard for assessing compound effects on this channel, providing high-quality electrophysiological data.[17][18]

Protocol:

-

Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[12][17]

-

System Setup: The assay is performed on an automated patch-clamp system (e.g., QPatch or SyncroPatch).[12][18] The system achieves a whole-cell patch-clamp configuration.

-

Baseline Recording: Record the baseline hERG current using a specific voltage-step protocol at a physiological temperature (35-37°C).[11][17]

-

Compound Application: Apply the vehicle control, followed by cumulative concentrations of the test compound (e.g., 0.1, 1, 10 µM).[12] A known hERG inhibitor (e.g., E-4031) is used as a positive control.[12]

-

Data Acquisition: Measure the hERG tail current at each concentration after the current has reached a steady state.

-

Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Micronucleus Test

Principle: This genotoxicity test detects agents that cause chromosomal damage (clastogens) or interfere with cell division (aneugens).[13][19] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. Their presence indicates genotoxic events. This assay is a core component of regulatory genotoxicity testing batteries.[20][21]

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, L5178Y, or TK6) cultured to approximately 50% confluency.[20]

-

Compound Exposure: Treat cells with at least three concentrations of the test compound, a negative (vehicle) control, and positive controls for clastogenicity (e.g., Mitomycin C) and aneugenicity (e.g., Colchicine). The highest concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell growth).[19]

-

Metabolic Activation: Conduct parallel experiments with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect metabolites that may be genotoxic.

-

Incubation:

-

Short treatment (3-6 hours): Treat cells, wash, and harvest 1.5-2.0 normal cell cycles after the beginning of treatment.

-

Long treatment (1.5-2.0 cell cycles): Treat cells continuously and harvest immediately after treatment.

-

-

Cytokinesis Block: Add Cytochalasin B (if used) to block cytokinesis, resulting in binucleated cells which are easier to score for micronuclei.

-

Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).

-

Scoring: Using fluorescence microscopy, score at least 2000 cells per concentration for the frequency of micronuclei.[19]

-

Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in micronucleated cells compared to the negative control.

Preliminary Toxicity Profile of 3-(Difluoro(methoxy)methyl)morpholine (Hypothetical Data)

The following data are presented for illustrative purposes to demonstrate how results from the described assays would be compiled and interpreted.

Summary of Findings (Hypothetical)

3-(Difluoro(methoxy)methyl)morpholine demonstrated low basal cytotoxicity against HepG2 cells. A moderate, non-isoform-specific inhibition of several cytochrome P450 enzymes was observed, suggesting a potential for drug-drug interactions that warrants further investigation. The compound exhibited weak inhibition of the hERG channel, with an IC₅₀ value significantly higher than projected therapeutic concentrations, indicating a low risk for clinical QT prolongation. Importantly, the compound was found to be non-genotoxic in the in vitro micronucleus test, both with and without metabolic activation.

Data Presentation

Table 1: Summary of Hypothetical In Vitro Toxicity Data

| Assay | Endpoint | Result | Preliminary Risk Assessment |

| Basal Cytotoxicity | HepG2 IC₅₀ (72h) | 85.2 µM | Low |

| CYP Inhibition | CYP1A2 IC₅₀ | 12.5 µM | Moderate |

| CYP2C9 IC₅₀ | 18.9 µM | Low-Moderate | |

| CYP2C19 IC₅₀ | > 25 µM | Low | |

| CYP2D6 IC₅₀ | 22.1 µM | Low | |

| CYP3A4 IC₅₀ | 9.8 µM | Moderate | |

| Cardiotoxicity | hERG IC₅₀ (Patch Clamp) | 42.6 µM | Low |

| Genotoxicity | In Vitro Micronucleus (-S9) | Negative | Low |

| In Vitro Micronucleus (+S9) | Negative | Low |

digraph "Risk_Profile_Summary" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Compound [label="3-(Difluoro(methoxy)methyl)morpholine", shape=septagon, fillcolor="#F1F3F4"];

subgraph "cluster_low" { label = "Low Risk"; style = "rounded"; bgcolor = "#E6F4EA"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity\nIC50 = 85.2 µM"]; hERG [label="hERG Liability\nIC50 = 42.6 µM"]; Genotoxicity [label="Genotoxicity\nNegative"]; }

subgraph "cluster_mod" { label = "Moderate Risk / Monitor"; style = "rounded"; bgcolor = "#FEEFC3"; node [fillcolor="#FBBC05", fontcolor="#202124"]; DDI [label="DDI Potential\nCYP1A2 IC50 = 12.5 µM\nCYP3A4 IC50 = 9.8 µM"]; }

Compound -> Cytotoxicity; Compound -> hERG; Compound -> Genotoxicity; Compound -> DDI; }

Sources

- 1. oecd.org [oecd.org]

- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 3. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kosheeka.com [kosheeka.com]

- 5. Toxicity of morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. enamine.net [enamine.net]

- 11. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 17. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 18. evotec.com [evotec.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. database.ich.org [database.ich.org]

aqueous solubility and partition coefficient of 3-(Difluoro(methoxy)methyl)morpholine

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(Difluoro(methoxy)methyl)morpholine: Aqueous Solubility and Partition Coefficient

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is contingent upon a delicate balance of biochemical potency and appropriate physicochemical properties. Among the most foundational of these properties are aqueous solubility and lipophilicity, quantified by the partition coefficient (LogP). These parameters are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, profoundly influencing its bioavailability, tissue penetration, and ultimately, its therapeutic efficacy and safety.[1][2][3]

This guide focuses on 3-(Difluoro(methoxy)methyl)morpholine, a molecule featuring a polar morpholine ring, which typically enhances hydrophilicity, and a difluoro(methoxy)methyl group, which can significantly modulate lipophilicity, metabolic stability, and target engagement.[4] The presence of these competing functionalities makes a thorough experimental determination of its aqueous solubility and partition coefficient an indispensable step in its evaluation as a potential therapeutic agent.

This document serves as a comprehensive technical resource for researchers, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the accurate determination of these key parameters. We will explore the causality behind experimental choices, ensuring that the described methodologies are robust, self-validating, and directly applicable in a drug development setting.

Section 1: Theoretical Assessment of 3-(Difluoro(methoxy)methyl)morpholine

A preliminary analysis of the molecular structure provides a hypothesis for its physicochemical behavior.

-

Morpholine Moiety: The morpholine ring contains an oxygen and a secondary amine (which can be protonated), making it a polar, hydrophilic scaffold capable of hydrogen bonding with water. This feature is expected to contribute positively to the compound's aqueous solubility.

-

Difluoro(methoxy)methyl Group: The difluoromethyl group (CHF₂) is a highly electronegative and lipophilic substituent.[4] It is often employed in medicinal chemistry to enhance metabolic stability and binding affinity. Its presence will increase the molecule's overall lipophilicity, thereby decreasing aqueous solubility and increasing the partition coefficient. The adjacent methoxy group further contributes to the molecule's lipophilic character.

The final properties of the molecule will be a result of the interplay between the hydrophilic morpholine core and the lipophilic difluoro(methoxy)methyl side chain. Experimental determination is therefore essential to quantify this balance.

Section 2: Determination of Aqueous Solubility

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in an aqueous medium at a given temperature to form a saturated solution.[5] For preclinical development, thermodynamic solubility is the most crucial value, as it represents the true equilibrium state.[6][7]

The Gold Standard: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[8][9] The rationale for its use lies in its robustness and the high quality of the data it generates, which is critical for making informed decisions in lead optimization.[10]

Experimental Protocol: Miniaturized Shake-Flask Method

This protocol is designed for efficiency, requiring a minimal amount of the test compound.

Materials:

-

3-(Difluoro(methoxy)methyl)morpholine (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl sulfoxide (DMSO), analytical grade

-

1.5 mL microcentrifuge tubes

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM). This is crucial for creating the calibration curve.

-

Compound Dispensing: Add an excess amount of the solid test compound to three separate 1.5 mL microcentrifuge tubes. The goal is to ensure that undissolved solid remains after equilibration, confirming saturation. A small amount (1-2 mg) is typically sufficient.

-

Addition of Buffer: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to each tube. The use of a physiologically relevant buffer is critical as solubility can be pH-dependent for molecules with ionizable groups like morpholine.[11]

-

Equilibration: Seal the tubes and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours. This extended incubation is vital to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved compound.[6][7]

-

Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.[12]

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant from each tube. Dilute the supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to fall within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration of the compound by comparing its response to a standard curve prepared from the DMSO stock solution.

-

Data Reporting: The average concentration from the triplicate measurements is reported as the thermodynamic aqueous solubility in units such as µg/mL or µM.

Data Presentation: Aqueous Solubility

| Parameter | Value | Units |

| Compound ID | 3-(Difluoro(methoxy)methyl)morpholine | - |

| Buffer System | PBS | - |

| pH | 7.4 | - |

| Temperature | 25 | °C |

| Solubility (Mean ± SD) | Experimental Value | µg/mL |

| Solubility (Mean ± SD) | Experimental Value | µM |

Experimental Workflow: Aqueous Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Determination of the Partition Coefficient (LogP)

The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[13] It is expressed as a logarithm (LogP) and serves as the primary measure of a molecule's lipophilicity.[14] A balanced LogP is essential for a drug to dissolve in aqueous biological fluids yet be sufficiently lipid-soluble to cross cell membranes.[15]

Method 1: The Shake-Flask 101 Method

This traditional method is considered the benchmark for LogP determination due to its direct and accurate measurement.[16][17] Its primary advantage is its foundational accuracy, though it is more labor-intensive than indirect methods.

Experimental Protocol: Shake-Flask LogP

Materials:

-

3-(Difluoro(methoxy)methyl)morpholine

-

n-Octanol, HPLC grade, pre-saturated with water

-

Water, HPLC grade, pre-saturated with n-octanol

-

Appropriate glassware (e.g., separatory funnels or glass vials)

-

Vortex mixer and/or orbital shaker

-

Centrifuge

Procedure:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water for several hours, then allow the layers to separate overnight. This pre-saturation is a critical, self-validating step that ensures the two phases are in equilibrium before the experiment begins.

-

Compound Addition: Prepare a solution of the test compound in the pre-saturated aqueous phase at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning: In a glass vial, combine a precise volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol phase (e.g., 2 mL of each).

-

Equilibration: Cap the vial securely and shake vigorously for 1-2 hours to facilitate the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean and complete separation of the octanol and aqueous layers. Improper separation is a common source of error.[16]

-

Sample Analysis: Carefully remove an aliquot from both the upper octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [Concentration in Octanol] / [Concentration in Water]

-

LogP = log10(P)

-

Method 2: High-Throughput RP-HPLC Method

For earlier stage discovery, a faster, less material-intensive method is often preferred. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method estimates LogP based on the compound's retention time, which correlates with its lipophilicity.[18][19]

Experimental Protocol: HPLC-based LogP

Materials:

-

3-(Difluoro(methoxy)methyl)morpholine

-

A set of 5-7 reference standards with known LogP values spanning a relevant range (e.g., -1 to 5).

-

HPLC system with a C18 column.

-

Mobile phase (e.g., isocratic mixture of acetonitrile and water).

Procedure:

-

System Setup: Equilibrate the RP-HPLC system with the chosen isocratic mobile phase.

-

Standard Injection: Inject each of the reference standards individually and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Capacity Factor Calculation: For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the known LogP values of the standards against their calculated log(k') values. Perform a linear regression to obtain the equation of the line (LogP = m * log(k') + c). This calibration is the cornerstone of the method's validity.[19]

-

Test Compound Analysis: Inject the test compound, 3-(Difluoro(methoxy)methyl)morpholine, under the identical HPLC conditions and record its retention time.

-

LogP Estimation: Calculate the log(k') for the test compound and use the calibration curve equation to determine its estimated LogP value.

Data Presentation: Partition Coefficient

Table 2a: Shake-Flask LogP Data

| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |

|---|---|---|---|---|

| Conc. in Water (µM) | ||||

| Conc. in Octanol (µM) | ||||

| Partition Coefficient (P) |

| LogP | | | | Experimental Value |

Table 2b: HPLC-based LogP Data

| Compound | Known LogP | Retention Time (min) | log(k') |

|---|---|---|---|

| Standard 1 | |||

| Standard 2 | |||

| Standard 3 | |||

| Standard 4 | |||

| Standard 5 |

| Test Compound | Estimated LogP | | |

Experimental Workflows: LogP Determination

Caption: Comparison of Shake-Flask and HPLC LogP Workflows.

Section 4: Data Interpretation and Implications

The experimentally determined values for aqueous solubility and LogP are predictive of the in vivo behavior of 3-(Difluoro(methoxy)methyl)morpholine.

-

Low Solubility (<10 µM): If solubility is low, it may pose challenges for oral absorption and the development of intravenous formulations.[5] This would flag the compound for potential formulation strategies, such as salt formation or amorphous solid dispersions, to enhance its solubility.[20]

-

Optimal LogP (1-3): A LogP value in this range is often considered ideal for oral drug candidates, representing a good balance between aqueous solubility needed for dissolution in the gut and lipophilicity required for membrane permeation.[14]

-

High LogP (>5): A high LogP value, as suggested by Lipinski's Rule of 5, often correlates with poor aqueous solubility, potential for sequestration in fatty tissues, and increased metabolic turnover.[11][14]

-

CNS Penetration: For drugs targeting the central nervous system, a LogP value around 2 is often considered optimal for crossing the blood-brain barrier.[14] The experimental LogP for this compound will provide a strong indication of its potential suitability for CNS or peripheral targets.

Conclusion

The physicochemical properties of 3-(Difluoro(methoxy)methyl)morpholine are fundamental to its potential as a drug candidate. This guide has provided the theoretical context and detailed, robust experimental protocols necessary for the determination of its aqueous solubility and partition coefficient. By employing the "gold standard" shake-flask methods or higher-throughput HPLC-based alternatives, researchers can generate high-quality, reliable data. This data is not merely descriptive but predictive, enabling informed decisions regarding lead optimization, formulation development, and the overall strategic direction of the research program. Accurate characterization is the bedrock upon which successful drug development is built.

References

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Sousa, M. E., & Oliveira, C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Tsinman, K., Tsinman, O., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

-

Zhou, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences. [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

-

Donovan, S. F., & Pescatore, M. C. (2002). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

-

Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

- High throughput HPLC method for determining Log P values. (n.d.).

-

LogP / LogD shake-flask method v1. (2017). ResearchGate. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

-

Partition Coefficient Determination Service. (n.d.). Creative Biolabs. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Ionescu, C., & Hadaruga, D. I. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). ResearchGate. [Link]

-

DETERMINATION OF LogP BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. (n.d.). ResearchGate. [Link]

-

Importance of partition coefficient, solubility and dissociation on pre-formulation studies. (2017). Slideshare. [Link]

-

Partitioning & Partition Coefficient: Definition and explanation by Pharma Drama. (2021). Pharma Drama. [Link]

-

Partition coefficient. (n.d.). Wikipedia. [Link]

-

A comparison of theoretical methods of calculation of partition coefficients for selected drugs. (2005). SciSpace. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

-

Partition and distribution coefficients. (n.d.). Royal Society of Chemistry. [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. [Link]

-

Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances. (2023). J-Stage. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

-

Anderson, B. D. (2010). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. [Link]

-

Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

Sources

- 1. Partition Coefficient Determination Service - Creative Biolabs [creative-biolabs.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. waters.com [waters.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. Partition coefficient - Wikipedia [en.wikipedia.org]

- 14. acdlabs.com [acdlabs.com]

- 15. edu.rsc.org [edu.rsc.org]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of 3-(Difluoro(methoxy)methyl)morpholine Derivatives

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of the receptor binding affinity of a novel class of compounds: 3-(Difluoro(methoxy)methyl)morpholine derivatives. While direct binding data for this specific chemical series is not yet prevalent in published literature, this document synthesizes established principles of medicinal chemistry, receptor pharmacology, and bioanalytical techniques to offer a robust methodology for their evaluation. By leveraging structure-activity relationships (SAR) of analogous morpholine-containing compounds and the known impact of fluorination on drug-receptor interactions, this guide presents a predictive and strategic approach to identifying potential biological targets and quantifying binding affinities. Detailed experimental protocols for radioligand binding assays and surface plasmon resonance (SPR) are provided, alongside an exploration of potential downstream signaling pathways.

Introduction: The Morpholine Scaffold and the Promise of Fluorination